

Application Notes: Detection of Tinopal 5BM as a Food Adulterant

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Compound of Interest

Compound Name: *Tinopal 5BM*

Cat. No.: *B076918*

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Introduction

Tinopal 5BM is a fluorescent whitening agent (FWA), also known as an optical brightening agent (OBA), belonging to the stilbene class of chemicals. These compounds function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, causing a whitening or "brightening" effect.^{[1][2][3]} While permitted in laundry detergents and paper products, **Tinopal 5BM** and similar FWAs are not approved for use in food products in many jurisdictions, including the United States.^[1] Unscrupulous producers may use these agents to mask poor quality, spoilage, or discoloration in various foodstuffs, thereby deceiving consumers. Common food items that have been reportedly adulterated with FWAs include rice noodles, rice flour, and shrimp, where a brighter, whiter appearance can imply freshness or better quality.^{[1][4]}

This application note provides detailed protocols for the detection of **Tinopal 5BM** in food matrices, leveraging established analytical methodologies for closely related compounds like Tinopal CBS-X. The primary analytical technique described is Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence (FLR) and photodiode array (PDA) detectors, which offers high sensitivity and specificity.^{[1][4]}

Principle of Detection

The detection of **Tinopal 5BM** relies on its inherent fluorescent properties. The molecule is extracted from the food matrix and then physically separated from other components via liquid chromatography. As the **Tinopal 5BM** molecules pass through the detector, they are excited by

a specific wavelength of UV light (around 350 nm) and, in response, emit light at a longer wavelength in the visible blue spectrum (around 430 nm).[1] This emitted light is measured by the fluorescence detector, allowing for both qualitative identification and quantitative measurement. The PDA detector provides a secondary confirmation by capturing the UV-Visible absorbance spectrum of the compound.[1]

Quantitative Data Summary

While specific quantitative performance data for **Tinopal 5BM** is not widely published, the following table summarizes the performance of a validated UPLC-FLD/PDA method for the closely related and structurally similar compound, Tinopal CBS-X.[1][3][5] These values provide a strong benchmark for the expected performance of the method for **Tinopal 5BM**.

Parameter	Food Matrix	Value
Method Detection Limit (MDL)	Shrimp, Rice Flour, Rice Noodles	~50 µg/kg (ppb)
Limit of Quantification (LOQ)	Rice Papers	1.58 µg/kg
Rice Noodles	1.51 µg/kg	
Linearity (r ²)	-	≥0.9997
Recovery	Rice Papers	70.3 - 83.3%
Rice Noodles	63.4 - 78.7%	
Precision (%RSD)	Rice Papers	5.0 - 7.9%
Rice Noodles	8.5 - 11.5%	

Experimental Protocols

The following protocols are adapted from validated methods for Tinopal CBS-X and are suitable for the detection of **Tinopal 5BM** in food matrices such as shrimp, rice flour, and rice noodles.[1][3][5]

Protocol 1: Sample Preparation and Extraction

- **Sample Weighing:** Accurately weigh approximately 3 grams of a homogenized solid sample (e.g., rice flour, rice noodles) or one whole shrimp into a 50 mL centrifuge tube.
- **Extraction Solvent Addition:** Add 20 mL of 75% methanol in water to the centrifuge tube.
- **Extraction:** Tightly cap the tube and place it in a heating block or water bath at 80°C for 30 minutes. This elevated temperature facilitates the release of the FWA from the food matrix.[\[1\]](#)
[\[3\]](#)[\[5\]](#)
- **Vortexing:** After incubation, vortex the tube vigorously for 1 minute to ensure thorough mixing.
- **Centrifugation:** Centrifuge the sample at 6,000 rpm for 5 minutes at room temperature to pellet solid food particles.[\[1\]](#)
- **Filtration:** Draw the supernatant and filter it through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[\[1\]](#)

Protocol 2: UPLC-FLD/PDA Analysis

- **Instrumentation:** A Waters ACQUITY H-Class UPLC system or equivalent, equipped with a Photodiode Array (PDA) detector and a Fluorescence (FLR) detector.[\[1\]](#)
- **Column:** Waters ACQUITY BEH Shield RP18 (2.1 x 50 mm, 1.7 µm).[\[1\]](#)
- **Column Temperature:** 40°C.[\[1\]](#)
- **Sample Temperature:** 25°C.[\[1\]](#)
- **Mobile Phase A:** 10 mM ammonium acetate in water.[\[1\]](#)
- **Mobile Phase B:** Acetonitrile.[\[1\]](#)
- **Flow Rate:** 0.4 mL/min.[\[1\]](#)
- **Injection Volume:** 5 µL.
- **Gradient Program:**[\[1\]](#)

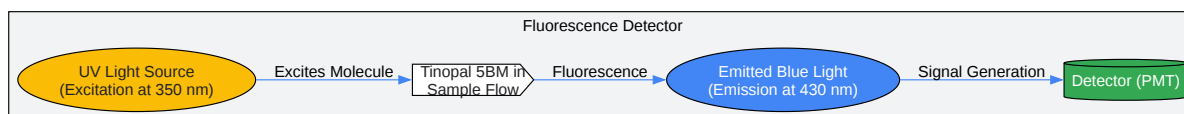
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
8.0	0	100
12.0	0	100
13.0	90	10

| 17.0 | 90 | 10 |

- Detector Settings:
 - Fluorescence (FLR): Excitation at 350 nm, Emission at 430 nm.[1]
 - Photodiode Array (PDA): Scan range of 210-400 nm, with a specific interest in the absorbance peak around 350 nm.[1]

Visualizations

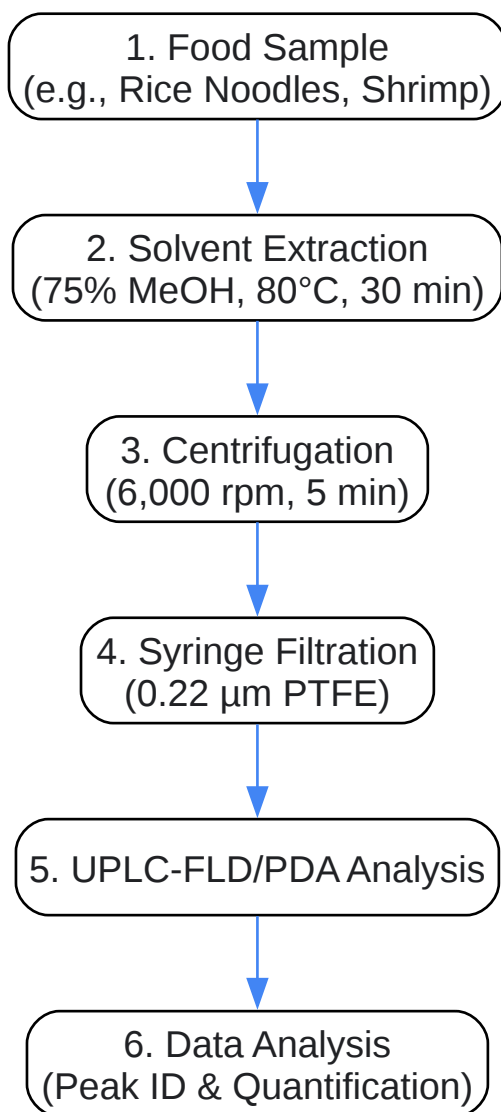
Detection Principle of Tinopal 5BM



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Caption: Principle of fluorescence detection for **Tinopal 5BM**.

Experimental Workflow for Food Adulterant Screening



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